molecular formula C22H21N3OS B2967854 (Z)-N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylacrylamide CAS No. 396724-40-6

(Z)-N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylacrylamide

Cat. No.: B2967854
CAS No.: 396724-40-6
M. Wt: 375.49
InChI Key: MJTZVBGUWGACMM-HJWRWDBZSA-N
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Description

(Z)-N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylacrylamide is a useful research compound. Its molecular formula is C22H21N3OS and its molecular weight is 375.49. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Research on related thieno[3,4-c]pyrazole derivatives and similar chemical frameworks often focuses on synthesis methodologies and their potential for generating new compounds with unique properties. For instance, the synthesis of tetrasubstituted thiophenes through a [3 + 2] annulation strategy offers insights into the chemical reactivity and potential applications of thieno[3,4-c]pyrazol derivatives in material science and organic synthesis (Sahu et al., 2015).

Biological Activities

Compounds with pyrazole cores have been extensively studied for their biological activities. For example, research on Schiff bases of 3-amino-1-phenyl-4-[2-(4-phenyl-1,3-thiazol-2-yl) hydrazin-1-ylidene]-4,5-dihydro-1H-pyrazol-5-ones showed significant antimicrobial and antitubercular activities, suggesting that similar structures could possess bioactive properties (Sivakumar & Rajasekaran, 2013).

Photovoltaic and Electronic Applications

The incorporation of thieno[3,4-b]pyrazine units into polymers for photovoltaic applications highlights the potential of thieno[3,4-c]pyrazol derivatives in developing new materials for energy conversion. Research on aryl amine substituted low energy gap carbazole polymers demonstrates the impact of structural modifications on photovoltaic properties and efficiency (Mohamad et al., 2010).

Properties

IUPAC Name

(Z)-N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3OS/c1-15-10-16(2)12-18(11-15)25-22(19-13-27-14-20(19)24-25)23-21(26)9-8-17-6-4-3-5-7-17/h3-12H,13-14H2,1-2H3,(H,23,26)/b9-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJTZVBGUWGACMM-HJWRWDBZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=C3CSCC3=N2)NC(=O)C=CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1)N2C(=C3CSCC3=N2)NC(=O)/C=C\C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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